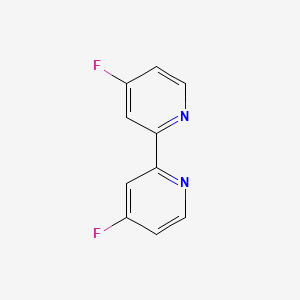

4,4'-Difluoro-2,2'-bipyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4,4’-Difluoro-2,2’-bipyridine” is a chemical compound with the molecular formula C10H6F2N2 . It is used as a ligand in various chemical reactions . It has been shown to be highly cytotoxic against cancer cells .

Synthesis Analysis

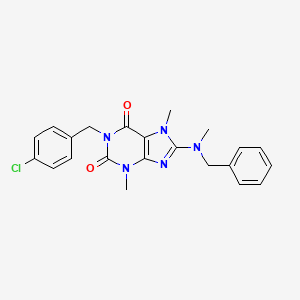

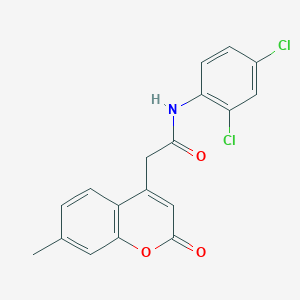

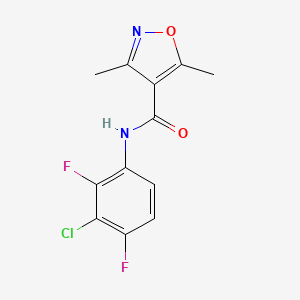

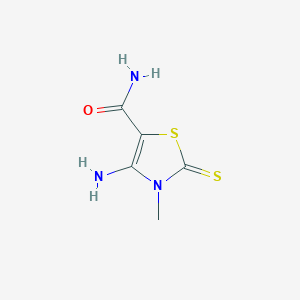

The synthesis of “4,4’-Difluoro-2,2’-bipyridine” involves the use of 4,4’-diamino-2,2’-bipyridine, hydrogen fluoride-pyridine, and sodium nitrite . The reaction takes place at room temperature under an inert atmosphere .Molecular Structure Analysis

The molecular structure of “4,4’-Difluoro-2,2’-bipyridine” consists of two pyridine rings connected at the 2 and 2’ positions, with fluorine atoms attached at the 4 and 4’ positions . The InChI code for this compound is 1S/C10H6F2N2/c11-7-1-3-13-9(5-7)10-6-8(12)2-4-14-10/h1-6H .Chemical Reactions Analysis

“4,4’-Difluoro-2,2’-bipyridine” is used as a ligand in various chemical reactions . For example, it is used in Ir (III) complexes suitable for use in photocatalysis and phosphorescent OLEDs .Physical and Chemical Properties Analysis

“4,4’-Difluoro-2,2’-bipyridine” is a solid at room temperature . It has a molecular weight of 192.17 . It should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación

1. Medium- and Environment-Responsive Compounds

4,4'-Difluoro-2,2'-bipyridine derivatives are used in various applications, particularly in materials characterized by their redox activity and electrochromic aptitude. These derivatives play a pivotal role in creating multifunctional chromic materials and compounds, particularly in solvent-/medium- and environment-responsive materials. Their multifunctionality in different applications is significant due to the various types of chromism they exhibit (Papadakis, 2019).

2. Solid Form Screening in Coordination Chemistry

This compound, along with its isomers, has been extensively studied in the context of solid form screening. These compounds have shown a propensity to form multiple solid-state forms, including anhydrates and various solvates with carboxylic acids. This diversity in forms is crucial in understanding their role in coordination chemistry and material science (Braun et al., 2021).

3. Catalytic Activity in CO2 Reduction

In the field of catalysis, this compound derivatives have been identified as improved catalysts for the reduction of carbon dioxide to carbon monoxide. This application is crucial in environmental chemistry and sustainable technology solutions (Smieja & Kubiak, 2010).

4. Photovoltaic Efficiency in Solar Cells

Ruthenium complexes incorporating this compound derivatives have been synthesized for use in dye-sensitized solar cells, demonstrating high photovoltaic efficiencies under standard sunlight conditions. This showcases the compound's potential in renewable energy technologies (Kuang et al., 2006).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-fluoro-2-(4-fluoropyridin-2-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2N2/c11-7-1-3-13-9(5-7)10-6-8(12)2-4-14-10/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKQUGHDXOCXHMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1F)C2=NC=CC(=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2673148.png)

![N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2673150.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-phenylpropyl)oxalamide](/img/structure/B2673153.png)

![3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2673161.png)

![N-(3,4-dimethoxybenzyl)-7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2673163.png)

![N-[[2-(3-Chlorophenyl)-1-methylpyrrolidin-3-yl]methyl]but-2-ynamide](/img/structure/B2673167.png)